[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol
Description
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Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-11-5-9(14)1-2-10(11)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRTUQPGSTNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 241.68 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors implicated in neurological disorders. The specific mechanisms involve modulation of neurotransmitter systems and potential neuroprotective effects, which are critical in conditions such as epilepsy and other neurodegenerative diseases.
Neuroprotective Effects
A study highlighted the neuroprotective properties of similar compounds in models of epilepsy. For instance, a compound with a related structure demonstrated significant improvement in seizure behaviors in zebrafish models induced by pentylenetetrazole (PTZ). The mechanism involved the modulation of neurotransmitter levels, such as serotonin and progesterone, suggesting a biphasic effect on neuroprotection and anti-seizure activity .
Anticancer Potential
Another area of interest is the anticancer activity of compounds containing similar structural motifs. Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Study 1: Epileptic Model
In a controlled study using zebrafish models, the compound GM-90432 (closely related to this compound) was found to significantly reduce seizure frequency and severity. The study utilized neurochemical profiling to assess changes in neurotransmitter levels, demonstrating the compound's protective effects against oxidative stress and neuronal death .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines have shown that derivatives with similar structures exhibit cytotoxic effects. For example, compounds were tested against various cancer types, revealing IC50 values that indicate effective inhibition of cell growth. The underlying mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Tables
| Study | Model | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | Zebrafish | Reduced seizure activity | Neurotransmitter modulation |
| Study 2 | Cancer Cells | Inhibition of cell proliferation | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
